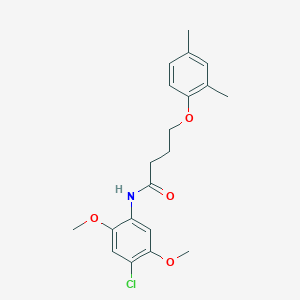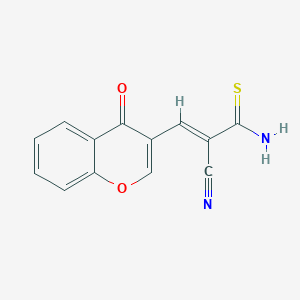![molecular formula C25H21ClF3N3O2S B2855377 3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine CAS No. 860610-62-4](/img/structure/B2855377.png)
3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazolinimine derivative, which is a type of organic compound. Quinazolinimines are part of a larger class of compounds known as quinazolines, which are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazolinimine core and the introduction of the various substituents (the chlorobenzyl, dimethoxy, and trifluoromethylbenzyl groups). The trifluoromethyl group, for instance, can be introduced using various methods such as treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry that is known for its high electronegativity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various types of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity and stability of compounds .科学的研究の応用
Antimicrobial Agent
The presence of the quinazolinimine moiety in the compound suggests potential antimicrobial activity. Quinazolinimine derivatives have been studied for their efficacy against various microbes . This compound could be synthesized using microwave irradiations and tested for its antimicrobial properties, potentially leading to the development of new antimicrobial drugs.
Anticancer Research
Compounds with a trifluoromethyl group have been associated with anticancer properties . The trifluoromethyl group in this compound could interact with certain enzymes or receptors in cancer cells, inhibiting their growth or inducing apoptosis. Further research could explore its potential as a cancer therapeutic agent.
Anti-Inflammatory Applications
Quinazolinimine derivatives are known to possess anti-inflammatory activities . This compound could be investigated for its ability to reduce inflammation in various disease models, contributing to the development of new anti-inflammatory medications.
Antiviral Activity
The structural complexity of this compound, including the quinazolinimine core, may offer antiviral capabilities. Similar structures have been explored for their use against RNA and DNA viruses, and this compound could be a candidate for the development of new antiviral drugs .
CNS Stimulant Potential
Quinazolinimine derivatives have been associated with central nervous system (CNS) stimulant properties . This compound could be explored for its potential use in treating CNS disorders or as a cognitive enhancer.
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF3N3O2S/c1-33-21-11-18-20(12-22(21)34-2)31-24(32(23(18)30)13-16-7-3-4-9-19(16)26)35-14-15-6-5-8-17(10-15)25(27,28)29/h3-12,30H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNXPXDVXLRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)




![4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2855301.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2855302.png)
![1,2,3,4,5-Pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene](/img/structure/B2855303.png)
![2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2855304.png)
![2-({1-[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2855305.png)
![N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855306.png)
![8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855309.png)
![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855312.png)
